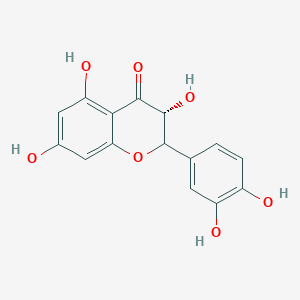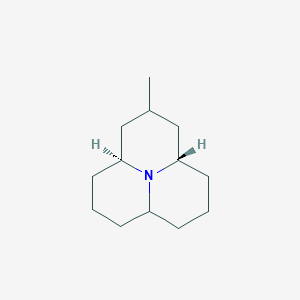
Hippodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hippodamine is a natural product found in Hippodamia convergens with data available.
Scientific Research Applications
Synthesis and Chemical Advancements
- Hippodamine, a defense alkaloid from ladybird beetles, has potential as an agrochemical agent. Enhancements in its synthesis include two-directional homologation by cross metathesis and a tandem reductive amination/double intramolecular Michael addition, yielding a single diastereomer (Newton et al., 2008).
- The first asymmetric total synthesis of (-)-hippodamine was achieved through the construction of its azaphenalene core, featuring chiral piperidine synthesis based on one-pot asymmetric azaelectrocyclization (Fujita et al., 2013).
- Chiral sulfinyl amines were used in a desymmetrization-type process involving an intramolecular aza-Michael reaction for the synthesis of hippodamine and epi-hippodamine (Guerola et al., 2015).
- A synthesis approach for (±)-epi-hippodamine was developed using nitrone cycloaddition, providing stereochemical control (Adams et al., 1991).
Applications in Ecology and Biochemistry
- Hippodamine's role in predation was studied using gas chromatography–mass spectrometry. Its presence in predators after consuming ladybird eggs indicated its potential as a biomarker for ecological studies (Sloggett et al., 2009).
- The defensive substances of two ladybug species, including hippodamine, were isolated and characterized, providing insight into chemical ecology and natural defense mechanisms (Ayer et al., 1976).
Spectroscopic Analysis
- The 1H and 13C NMR spectra of hippodamine and related alkaloids were assigned, enhancing our understanding of their structural properties and aiding in the chemical identification and analysis of these compounds (Lebrun et al., 1999).
Impact on Ladybug Behavior
- The juvenile hormone mimic, Altosid, was shown to stimulate long-term flight behavior in ladybugs and influenced their reproductive development, suggesting a role for hippodamine in coordinating migration and reproduction (Rankin & Rankin, 1980).
properties
Product Name |
Hippodamine |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
(1S,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C13H23N/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11)12/h10-13H,2-9H2,1H3/t10?,11?,12-,13-/m0/s1 |
InChI Key |
MOQNYBQLQBMEKL-TYUFSLCMSA-N |
Isomeric SMILES |
CC1C[C@@H]2CCCC3N2[C@H](C1)CCC3 |
Canonical SMILES |
CC1CC2CCCC3N2C(C1)CCC3 |
synonyms |
epi-hippodamine hippodamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B1253966.png)
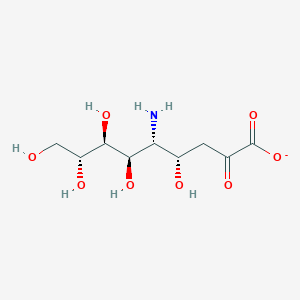

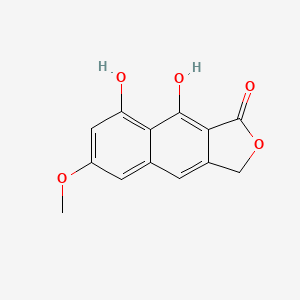

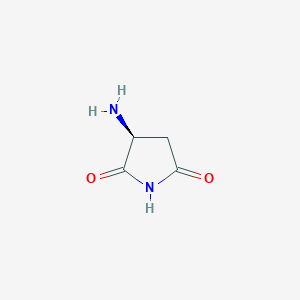
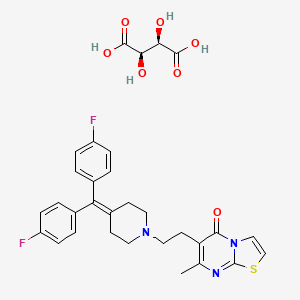
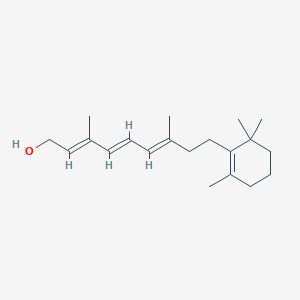
![[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)
